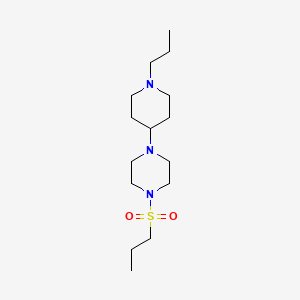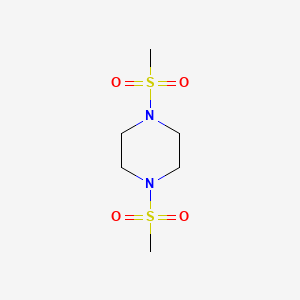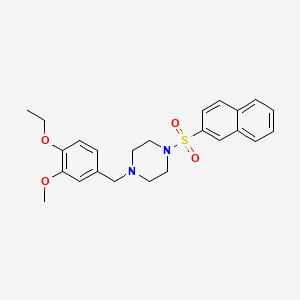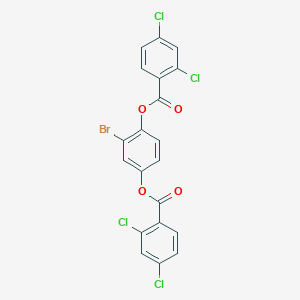![molecular formula C19H18ClN3O2 B10885357 (2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)
(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrole ring, a cyano group, and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. Finally, the tetrahydrofuran moiety is incorporated through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.
Wissenschaftliche Forschungsanwendungen
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(E)-3-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H18ClN3O2 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
(E)-3-[1-(4-chlorophenyl)pyrrol-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-5-7-16(8-6-15)23-9-1-3-17(23)11-14(12-21)19(24)22-13-18-4-2-10-25-18/h1,3,5-9,11,18H,2,4,10,13H2,(H,22,24)/b14-11+ |
InChI-Schlüssel |
QOSHPXDDFBUQBB-SDNWHVSQSA-N |
Isomerische SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/C#N |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)


![1-benzyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885288.png)
![N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10885296.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)

![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10885313.png)
![1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885317.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone](/img/structure/B10885321.png)



